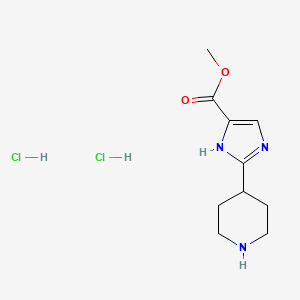

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-15-10(14)8-6-12-9(13-8)7-2-4-11-5-3-7;;/h6-7,11H,2-5H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQZWDOFVYTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s core structure distinguishes it from analogs through substituent placement, ester groups, and salt forms. Below is a comparative analysis:

Functional Group Impact

- Ester vs. Non-Ester Analogs: The methyl/ethyl ester group (e.g., ) increases hydrophilicity compared to non-ester analogs (). Esters may act as prodrugs, hydrolyzing in vivo to active carboxylic acids .

- Piperidine Linkage : Direct attachment of piperidine (target compound) versus spacer-mediated linkage () affects molecular rigidity and receptor-binding kinetics.

- Salt Forms: Dihydrochloride salts (target compound, ) improve solubility over free bases or monohydrochlorides, critical for drug formulation .

Physicochemical Properties and Stability

Solubility and Crystallinity

- The dihydrochloride salt form of the target compound likely exhibits higher aqueous solubility than neutral analogs. For example, Ethyl 4-methyl analog () shares this salt form, suggesting similar solubility profiles.

- Hydrogen bonding patterns () in crystalline states may differ between analogs due to substituent effects. Piperidine nitrogen and chloride ions in dihydrochloride salts facilitate strong ionic interactions, enhancing stability .

Stability and Degradation

- Non-ester analogs () avoid this pathway, improving metabolic stability .

- Impurities listed in (e.g., chloro-benzimidazolone derivatives) highlight degradation risks in related compounds, underscoring the need for rigorous stability testing.

Pharmacological Implications (Inferred)

- Angiotensin II Receptor Antagonism : describes TCV-116, a benzimidazole-based antihypertensive prodrug. The target compound’s imidazole-piperidine core may similarly modulate peptide receptors, though potency would depend on substituent optimization .

- Hydrogen Bonding and Target Engagement : The imidazole nitrogen and piperidine moiety could facilitate hydrogen bonding with biological targets (e.g., enzymes or GPCRs), as seen in Etter’s graph-set analysis () .

Biological Activity

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate; dihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate; dihydrochloride has a molecular formula of and a molecular weight of approximately 276.16 g/mol. The compound features an imidazole core linked to a piperidine substituent, which is thought to enhance its biological activity by improving solubility and receptor interaction.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases.

- Phosphodiesterase Inhibition : Research indicates that imidazole derivatives can inhibit phosphodiesterase enzymes, which are involved in various signaling pathways. This inhibition may lead to increased levels of cyclic nucleotides, resulting in enhanced cellular signaling and potential therapeutic effects in cardiovascular diseases.

- Antimicrobial Activity : Compounds with imidazole structures have demonstrated antimicrobial properties against a range of pathogens. This suggests that Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate; dihydrochloride may possess similar activities, warranting further investigation into its efficacy against bacterial and fungal infections .

Biological Activity Data

The following table summarizes the biological activities reported for Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate; dihydrochloride and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| COX Inhibition | Anti-inflammatory | |

| Phosphodiesterase Inhibition | Enhanced cellular signaling | |

| Antimicrobial | Broad-spectrum activity |

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Anti-inflammatory Effects : A study demonstrated that imidazole derivatives could reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis. This suggests that Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate; dihydrochloride may exhibit similar properties.

- Antimicrobial Efficacy : Research on imidazole derivatives revealed their effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents. The structural characteristics of Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate; dihydrochloride may contribute to its effectiveness against such pathogens .

- Pharmacological Applications : The compound has been investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents targeting inflammatory and infectious diseases. Its unique structure allows for modifications that could enhance its potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.